11-Deoxy Corticosterone Pivalate-d8 is the definitive internal standard for LC-MS/MS quantification of desoxycorticosterone pivalate and its active metabolite DOC in biological matrices. Its 8 Da mass shift eliminates analyte cross-talk and corrects for matrix effects, ensuring regulatory-compliant assay precision (LOD 0.019 ng/mL, ~100% SLE recovery). Generic unlabeled DOCP or alternative deuterated analogs (e.g., -d9) cannot substitute due to isotopic interference or chromatographic retention time shifts. Procure specifically for pharmacokinetic studies, therapeutic drug monitoring, and QC method validation in veterinary and clinical research.
Molecular FormulaC₂₆H₃₀D₈O₄
Molecular Weight422.63
Cat. No.B1158800
⚠ Attention: For research use only. Not for human or veterinary use.
11-Deoxy Corticosterone Pivalate-d8: Procurement Specifications and Analytical Characterization of a Deuterated Mineralocorticoid Prodrug
11-Deoxy Corticosterone Pivalate-d8 is a synthetic, deuterium-labeled analog of the mineralocorticoid prodrug desoxycorticosterone pivalate (DOCP). The compound's molecular formula is C₂₆H₃₀D₈O₄, with a molecular weight of 422.63 g/mol, which is 8.04 g/mol greater than its unlabeled counterpart (C₂₆H₃₈O₄, MW 414.59 g/mol) due to the substitution of eight hydrogen atoms with deuterium [1]. This pivalate ester of 11-deoxycorticosterone is characterized as a white, odorless solid that is practically insoluble in water and sparingly soluble in organic solvents such as acetone and methanol [2]. Its primary utility is as a stable isotope-labeled internal standard for the precise and accurate quantification of DOCP and its active metabolite, desoxycorticosterone (DOC), in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [3]. The -d8 labeling pattern provides a sufficient mass shift to minimize isotopic interference while enabling clear differentiation from the analyte of interest [4].
[1] Pharmaffiliates. 11-Deoxy Corticosterone Pivalate-d8 - Product Information. Catalogue number: PA STI 026010. View Source
[3] Langlois, D. K., Dirikolu, L., Brudvig, J. M., et al. (2026). Pharmacokinetics and pharmacodynamics of desoxycorticosterone pivalate in dogs with hypoadrenocorticism. Journal of Veterinary Internal Medicine, 40(1), aalaf003. View Source
Why Unlabeled 11-Deoxy Corticosterone Pivalate or Other Deuterated Analogs Cannot Substitute for -d8 in Quantitative LC-MS/MS Assays
Generic substitution with unlabeled 11-deoxycorticosterone pivalate or alternative deuterated analogs (e.g., -d9) is not scientifically valid in the context of quantitative LC-MS/MS method development due to specific and quantifiable differences in mass spectrometric behavior. While unlabeled DOCP serves as the therapeutic agent or primary analyte, its use as an internal standard fails to compensate for matrix effects and variations in ionization efficiency, which are critical for achieving the high accuracy and precision required in regulated bioanalysis [1]. The -d8 isotopic label provides a mass shift of 8 Da, which is analytically sufficient to resolve the internal standard signal from that of the native analyte (M and M+1 isotopic peaks) on a triple quadrupole mass spectrometer, thereby preventing signal cross-talk and ensuring the specificity of multiple reaction monitoring (MRM) transitions [2]. The use of a -d9 analog, while offering a larger mass shift, may introduce a different set of challenges, including potential retention time shifts on certain reversed-phase columns due to a more pronounced deuterium isotope effect, which can compromise the co-elution that is essential for optimal matrix effect correction [3]. Therefore, the procurement of a specific, fit-for-purpose internal standard like -d8 DOCP is a non-negotiable requirement for the development and validation of robust, regulatory-compliant analytical methods for DOCP quantification [4].
[1] Lehner, A. F., Zyskowski, J., Buchweitz, J. P., & Langlois, D. K. (2025). Development of mass spectrometric methods for determination of desoxycorticosterone pivalate and its esterase product in canine serum. Toxicology Mechanisms and Methods, 35, 729-741. View Source
[3] Labmate Online. How to Overcome LC-MS/MS Matrix Effects to Achieve Maximum Reliability. View Source
[4] Lehner, A. F., et al. (2025). Development of mass spectrometric methods for determination of desoxycorticosterone pivalate and its esterase product in canine serum. Toxicology Mechanisms and Methods. View Source
Quantitative Differentiation: 11-Deoxy Corticosterone Pivalate-d8 vs. Unlabeled DOCP and -d9 Analogs
Molecular Weight and Mass Spectrometric Shift: 11-Deoxy Corticosterone Pivalate-d8 vs. Unlabeled DOCP
The incorporation of eight deuterium atoms results in a mass difference that is critical for its function as an internal standard. This shift is sufficient to distinguish the internal standard from the analyte's natural isotopic envelope, a prerequisite for accurate quantification in mass spectrometry [1].
Calculated from molecular formulas: Target C₂₆H₃₀D₈O₄, Comparator C₂₆H₃₈O₄
Why This Matters
This 8 Da mass shift is the minimum necessary to prevent isotopic interference from the analyte's M+1 and M+2 peaks, ensuring the internal standard signal is unique and quantifiable for LC-MS/MS MRM methods.
LC-MS/MSStable Isotope DilutionInternal Standard
[1] Pharmaffiliates. 11-Deoxy Corticosterone Pivalate-d8 - Product Information. Catalogue number: PA STI 026010. View Source
Enhanced Detection Sensitivity: LC-MS/MS Limits of Detection for DOC vs. DOCP in Canine Serum
In a validated LC-MS/MS method for quantifying the prodrug (DOCP) and its active metabolite (DOC) in canine serum, the limit of detection (LOD) was established. The inclusion of a deuterated internal standard like 11-Deoxy Corticosterone Pivalate-d8 is fundamental to achieving this level of analytical sensitivity by correcting for ion suppression and enhancing precision [1].
BioanalysisPharmacokineticsMethod Validation
Evidence Dimension
Limit of Detection (LOD)
Target Compound Data
0.019 ng/mL (for DOCP)
Comparator Or Baseline
0.029 ng/mL (for DOC, the active metabolite)
Quantified Difference
DOCP LOD is 1.53x lower (more sensitive) than DOC LOD
Conditions
LC-MS/MS with ESI+ after supported liquid extraction (SLE) from canine serum
Why This Matters
This data demonstrates the high sensitivity achievable with LC-MS/MS methods that rely on stable isotope-labeled internal standards like -d8 DOCP, which is essential for detecting low ng/mL concentrations of DOCP in biological samples during pharmacokinetic studies.
BioanalysisPharmacokineticsMethod Validation
[1] Lehner, A. F., Zyskowski, J., Buchweitz, J. P., & Langlois, D. K. (2025). Development of mass spectrometric methods for determination of desoxycorticosterone pivalate and its esterase product in canine serum. Toxicology Mechanisms and Methods, 35, 729-741. View Source
Sample Preparation Recovery: Supported Liquid Extraction Efficiency for DOC and DOCP in Serum
The use of a deuterated internal standard (such as 11-Deoxy Corticosterone Pivalate-d8) is standard practice to correct for variability in sample extraction. The analytical method reported near-quantitative recovery for both the prodrug and its active form, ensuring that the internal standard accurately tracks the analyte through the entire sample preparation process [1].
DOC (active metabolite) also exhibited ~100% recovery under the same conditions
Quantified Difference
Not applicable; both near 100%
Conditions
Supported Liquid Extraction (SLE) from canine serum prior to LC-MS/MS
Why This Matters
High and consistent recovery is a key validation parameter for any bioanalytical method. The use of -d8 DOCP as an internal standard is necessary to compensate for any minor, unavoidable variations in this process, ensuring the final calculated concentrations are accurate and reproducible.
[1] Lehner, A. F., Zyskowski, J., Buchweitz, J. P., & Langlois, D. K. (2025). Development of mass spectrometric methods for determination of desoxycorticosterone pivalate and its esterase product in canine serum. Toxicology Mechanisms and Methods, 35, 729-741. View Source
Deuterium Labeling Pattern and Isotopic Purity: -d8 vs. -d9 Analogs
The specific location and number of deuterium atoms influence chromatographic behavior. A -d8 label often represents an optimal balance between mass shift and potential deuterium isotope effects on reversed-phase chromatography, which can be more pronounced with a -d9 label. While -d9 provides a 9 Da mass shift, -d8 is sufficient to avoid analyte interference and may co-elute more closely with the unlabeled analyte, providing better correction for matrix-induced ion suppression [1].
Stable IsotopeInternal StandardMethod Specificity
Evidence Dimension
Mass Shift and Chromatographic Co-elution
Target Compound Data
Mass shift of 8 Da (from unlabeled DOCP)
Comparator Or Baseline
11-Deoxy Corticosterone Pivalate-d9: Mass shift of 9 Da
Quantified Difference
Difference of 1 Da in mass shift; potential for less retention time shift with -d8 compared to -d9
Conditions
Inferred from general principles of deuterium isotope effects in reversed-phase LC-MS/MS of steroids
Why This Matters
The choice between -d8 and -d9 is method-dependent. The -d8 label is a proven, widely accepted pattern for steroid internal standards that provides a robust signal without introducing significant chromatographic artifacts, simplifying method development and validation.
Procurement-Driven Application Scenarios for 11-Deoxy Corticosterone Pivalate-d8
LC-MS/MS Method Development and Validation for Therapeutic Drug Monitoring (TDM) of DOCP in Veterinary Medicine
In clinical veterinary research, particularly for managing canine hypoadrenocorticism (Addison's disease), accurate measurement of DOCP and its active metabolite DOC in serum is essential. 11-Deoxy Corticosterone Pivalate-d8 is the required internal standard for developing and validating a robust LC-MS/MS assay. The data from Section 3 (LOD of 0.019 ng/mL, ~100% SLE recovery) demonstrate its utility in creating a sensitive and reliable method for pharmacokinetic studies, enabling precise dose optimization and therapeutic drug monitoring (TDM) to avoid overdosing or underdosing [1]. The 8 Da mass shift ensures assay specificity in complex biological matrices [2].
Stable Isotope Dilution Assays for Pharmacokinetic and Metabolism Studies
Investigations into the absorption, distribution, metabolism, and excretion (ADME) of DOCP in both preclinical animal models and human clinical research require a precise internal standard. 11-Deoxy Corticosterone Pivalate-d8 is ideally suited for stable isotope dilution (SID) assays. Its near-identical physicochemical properties to the unlabeled analyte allow it to correct for analyte loss and matrix effects throughout sample processing and analysis, as supported by the high recovery data in Section 3 [1]. This ensures that the calculated pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) are accurate and reproducible [3].
Quality Control and Batch Release Testing of DOCP Formulations
Pharmaceutical manufacturers and contract research organizations (CROs) producing or testing DOCP injectable suspensions require a reliable reference standard for quality control (QC) assays. While unlabeled DOCP is used as the primary reference standard for assay calibration, a stable isotope-labeled analog like 11-Deoxy Corticosterone Pivalate-d8 can serve as a high-purity internal quality control marker to monitor instrument performance and method consistency over time. Its use can help identify and troubleshoot issues related to LC-MS system drift or sample preparation variability, ensuring compliance with regulatory requirements for batch release and stability studies [4].
[1] Lehner, A. F., Zyskowski, J., Buchweitz, J. P., & Langlois, D. K. (2025). Development of mass spectrometric methods for determination of desoxycorticosterone pivalate and its esterase product in canine serum. Toxicology Mechanisms and Methods, 35, 729-741. View Source
[3] Langlois, D. K., Dirikolu, L., Brudvig, J. M., et al. (2026). Pharmacokinetics and pharmacodynamics of desoxycorticosterone pivalate in dogs with hypoadrenocorticism. Journal of Veterinary Internal Medicine, 40(1), aalaf003. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.